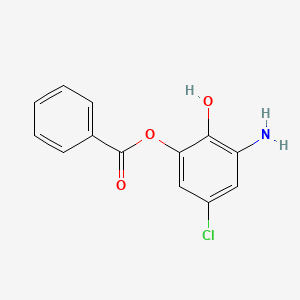

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Vue d'ensemble

Description

3-Amino-5-chloro-2-hydroxyphenyl benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group on a phenyl ring, which is esterified with benzoic acid. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate typically involves the esterification of 3-Amino-5-chloro-2-hydroxybenzoic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-Amino-5-chloro-2-hydroxybenzoic acid+Benzoic acidH2SO43-Amino-5-chloro-2-hydroxyphenyl benzoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-5-chloro-2-hydroxyphenyl benzoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)

Substitution: Amines (R-NH_2), thiols (R-SH)

Major Products Formed

Oxidation: Formation of 3-Amino-5-chloro-2-hydroxybenzaldehyde

Reduction: Formation of 3-Amino-5-chloro-2-hydroxyaniline

Substitution: Formation of 3-Amino-5-chloro-2-hydroxyphenyl derivatives

Applications De Recherche Scientifique

1. Antimicrobial Properties

Research has shown that compounds similar to 3-amino-5-chloro-2-hydroxyphenyl benzoate exhibit significant antimicrobial activity. For instance, studies on related compounds demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound could be a candidate for developing new antimicrobial agents . The biological screening of synthesized derivatives indicated comparable or superior activity to established antibiotics like isoniazid and fluconazole .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It functions as a histone demethylase inhibitor, specifically targeting LSD2, which plays a role in regulating gene expression related to cancer progression . This inhibition could lead to the development of novel therapeutic strategies for cancer treatment by modulating epigenetic factors.

3. Inhibition of Photosynthetic Electron Transport

In studies evaluating the inhibition of photosynthetic electron transport in spinach chloroplasts, compounds derived from this compound demonstrated significant biological activity. This suggests potential applications in agricultural chemistry, particularly in developing herbicides or plant growth regulators .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that modifications to the aromatic rings and functional groups significantly affect the compound's biological efficacy. For example, variations in halogen substituents have been shown to impact binding affinity to target proteins involved in cancer pathways .

Case Studies

Case Study 1: Antimicrobial Screening

A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were synthesized and screened against mycobacterial strains. The results indicated that these compounds exhibited potent antimicrobial activity, with some showing effectiveness greater than conventional antibiotics . This highlights the potential of derivatives of this compound in combating resistant microbial strains.

Case Study 2: Cancer Research

In another study focused on histone demethylase inhibitors, derivatives of this compound were evaluated for their ability to inhibit LSD2. The findings revealed that these compounds could disrupt cancer cell proliferation by altering epigenetic modifications, suggesting a promising avenue for cancer therapeutics .

Mécanisme D'action

The mechanism of action of 3-Amino-5-chloro-2-hydroxyphenyl benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active site residues of enzymes, affecting their catalytic function. Additionally, the chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-5-chloro-2-hydroxybenzoic acid

- 3-Amino-5-chloro-2-hydroxybenzaldehyde

- 3-Amino-5-chloro-2-hydroxyaniline

Comparison

Compared to its similar compounds, 3-Amino-5-chloro-2-hydroxyphenyl benzoate is unique due to the presence of the ester linkage, which can influence its chemical reactivity and biological activity. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the parent acid and alcohol. This property can be exploited in drug design to create prodrugs that release the active compound in a controlled manner.

Activité Biologique

Overview

3-Amino-5-chloro-2-hydroxyphenyl benzoate is an organic compound characterized by its unique functional groups, including an amino group, a chloro substituent, and a hydroxyl group. This compound has garnered significant attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C13H10ClNO3

- Molecular Weight : Approximately 263.68 g/mol

- Functional Groups :

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Chloro substituent (-Cl)

These functional groups contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism may involve:

- Enzyme Interaction : The amino and hydroxyl groups can form hydrogen bonds with active site residues of enzymes, influencing their catalytic functions.

- Lipophilicity Enhancement : The chloro substituent increases the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Notably, it has shown effectiveness against both gram-positive and gram-negative bacteria, comparable to established antibiotics like rifampicin .

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Comparable to rifampicin | |

| Gram-negative Bacteria | Effective |

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumorigenesis. Specifically, it has been noted for its potential role in disrupting protein-protein interactions critical for cancer cell survival .

Case Studies and Research Findings

- Antimicrobial Evaluation :

-

Cytotoxicity Assessment :

- In vitro studies assessed the cytotoxic effects on mammalian cell lines, indicating a selective toxicity profile that could be beneficial for therapeutic applications. The compound demonstrated lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against cancer cells.

- Structure-Activity Relationship (SAR) :

Propriétés

IUPAC Name |

(3-amino-5-chloro-2-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOAEXVSLTKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.